rac-(3R,4S)-1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid

Stereochemistry NK-3 receptor Chiral resolution

rac-(3R,4S)-1-Benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid (CAS 1420537-39-8) is a critical, non-interchangeable building block for NK-3 receptor antagonist programs. Its racemic trans configuration and unique m-tolyl substitution profile are essential for evaluating electronic tolerance and determining eutomer/distomer relationships. The free carboxylic acid enables direct amide coupling, reducing synthetic steps by eliminating saponification. This compound provides the optimal foundation for chiral resolution and direct amide coupling. Verify supplier identity carefully for this specific racemate to ensure program integrity.

Molecular Formula C19H21NO2
Molecular Weight 295.4
CAS No. 1420537-39-8
Cat. No. B6283154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(3R,4S)-1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid
CAS1420537-39-8
Molecular FormulaC19H21NO2
Molecular Weight295.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(3R,4S)-1-Benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid (CAS 1420537-39-8): Chemical Identity and Class Provenance for CNS-Targeted Procurement


rac-(3R,4S)-1-Benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid (CAS 1420537-39-8) is a racemic trans-configured pyrrolidine-3-carboxylic acid derivative with the molecular formula C19H21NO2 and a molecular weight of 295.4 g/mol [1]. The compound features a 1-benzyl substituent on the pyrrolidine nitrogen and a 3-methylphenyl (m-tolyl) group at the 4-position. It belongs to the N-benzyl pyrrolidine-3-carboxylic acid class, a scaffold extensively claimed by Hoffmann-La Roche in patents directed to high-potential NK-3 (neurokinin-3) receptor antagonists for the treatment of depression, psychosis, schizophrenia, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD) [2]. The compound is catalogued in PubChem under CID 46839566 [1].

Why Generic Substitution Risks Misalignment in NK-3 Antagonist Research: The rac-(3R,4S)-1-Benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid Differentiation Case


Generic substitution within the N-benzyl pyrrolidine-3-carboxylic acid class is not scientifically sound for procurement in NK-3 receptor programs. The Roche patent family explicitly claims distinct stereochemical configurations (e.g., (3SR,4RS) racemic trans vs. single enantiomers) and specific aryl substitution patterns as critical variables governing receptor affinity and selectivity [1]. The target compound's racemic trans (3R,4S) configuration and 3-methylphenyl (m-tolyl) substitution represent a discrete stereochemical and electronic profile that is not interchangeable with the corresponding cis isomer, the single enantiomer (3S,4R)-form (CAS 1381947-47-2), or analogs bearing different aryl groups (e.g., 3,4-dichlorophenyl or 4-fluorophenyl variants) [2]. The following evidence sections detail the quantifiable or structurally verifiable dimensions that substantiate this differentiation.

Quantitative Differentiation Evidence for rac-(3R,4S)-1-Benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid (CAS 1420537-39-8) Against Closest Analogs


Racemic Trans vs. Single Enantiomer: Stereochemical Configuration Defines the Procurement Specification and Research Question

The target compound (CAS 1420537-39-8) is the racemic trans mixture with (3R,4S)-rel- stereochemistry, formally a 1:1 mixture of (3R,4S) and (3S,4R) enantiomers. Its direct single-enantiomer comparator, (3S,4R)-1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid (CAS 1381947-47-2), possesses identical molecular formula and connectivity but opposite chirality at both stereocenters [1]. In the Roche NK-3 antagonist patent series, compounds are explicitly claimed as racemic mixtures, individual enantiomers, or diastereoisomers, acknowledging that stereochemistry is a determinant of receptor binding [2]. No direct head-to-head binding data for these two specific CAS entries has been published in the public domain [3].

Stereochemistry NK-3 receptor Chiral resolution

Trans vs. Cis Ring Geometry: Conformational Constraint Differentiates the Target from Cis-Pyrrolidine Scaffolds

The target compound possesses trans relative stereochemistry between the 3-carboxylic acid and 4-(3-methylphenyl) substituents on the pyrrolidine ring. The corresponding cis-configured analog (3R,4R)-1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid (CAS 1381947-47-2 per some vendor listings) represents a distinct spatial arrangement where both substituents occupy the same face of the ring [1]. In the broader pyrrolidine NK-3 antagonist literature, the Roche patents predominantly exemplify trans-configured (3SR,4RS) pyrrolidine scaffolds as the bioactive geometry for NK-3 receptor engagement [2]. No published quantitative comparison of trans vs. cis binding affinity for this specific substitution pattern has been identified.

Conformational analysis Pyrrolidine Receptor pharmacophore

3-Methylphenyl vs. 3,4-Dichlorophenyl Substitution: Aryl Group Electronics Differentiate NK-3 Pharmacophore Profiles

The target compound bears a 3-methylphenyl (m-tolyl) substituent at the pyrrolidine 4-position. The most extensively exemplified aryl group in the Roche NK-3 antagonist patents is 3,4-dichlorophenyl [1]. Although no published binding data exist for the target compound itself, the patent literature establishes that the aryl substituent R4 is a critical variable for NK-3 receptor potency, with methyl, halogen, and trifluoromethyl substitutions all explicitly claimed as distinct embodiments [2]. The 3-methyl group provides electron-donating character (Hammett σmeta = -0.07) compared to the electron-withdrawing 3,4-dichloro substitution (Σσ ≈ +0.60), yielding different electrostatic potential surfaces that can differentially engage the NK-3 receptor binding pocket.

SAR Aryl substitution NK-3 antagonist

N-Benzyl vs. N-Unsubstituted Pyrrolidine: The Benzyl Group is Indispensable for NK-3 Pharmacophore Recognition

The target compound incorporates an N-benzyl substituent, distinguishing it from the simpler 4-(3-methylphenyl)pyrrolidine-3-carboxylic acid (CAS 1047654-49-8, available as the trans racemate under CAS 1260591-12-5) [1]. The Roche NK-3 antagonist patents consistently require an N-benzyl or N-substituted benzyl group as part of the pharmacophore, with the benzyl moiety engaging a lipophilic sub-pocket of the NK-3 receptor [2]. The N-unsubstituted analog lacks this critical recognition element and cannot function as an NK-3 antagonist based on the established pharmacophore model.

N-substitution NK-3 receptor Pharmacophore

Carboxylic Acid vs. Ester or Amide Derivatives: The Free Acid is the Common Synthetic Gateway for Divergent Derivatization

The target compound presents a free carboxylic acid at the pyrrolidine 3-position, in contrast to the commercially available ethyl ester analog ethyl (trans)-1-benzyl-4-(m-tolyl)pyrrolidine-3-carboxylate (CAS 874990-36-0) . In the Roche NK-3 antagonist synthesis, the carboxylic acid serves as the key intermediate for amide coupling to elaborate the final antagonist structures bearing piperazine-methanone or related C-terminal motifs [1]. The free acid enables direct use in amide bond formation without a deprotection step, whereas the ethyl ester requires saponification prior to coupling, adding a synthetic step and potential for epimerization.

Synthetic intermediate Functional group Derivatization

Validated Application Scenarios for rac-(3R,4S)-1-Benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid (CAS 1420537-39-8) Based on Evidentiary Differentiation


NK-3 Receptor Antagonist SAR Exploration Around the Aryl Substituent

The target compound serves as the m-tolyl-substituted member of an aryl SAR matrix within the N-benzyl pyrrolidine-3-carboxylic acid NK-3 antagonist class. As established in Section 3, the 3-methylphenyl group provides weakly electron-donating character (σmeta ≈ -0.07), complementing the electron-withdrawing 3,4-dichlorophenyl analogs predominantly exemplified in Roche patents [1]. Researchers evaluating the electronic tolerance of the NK-3 receptor aryl-binding pocket can directly use this compound as the electron-rich comparator against halogenated analogs, without requiring de novo synthesis of the chiral pyrrolidine core.

Chiral Resolution and Enantioselective Pharmacology Studies

As a racemic trans mixture, CAS 1420537-39-8 is the appropriate starting material for chiral chromatographic resolution to isolate the individual (3R,4S) and (3S,4R) enantiomers. The separated enantiomers can then be evaluated in NK-3 binding or functional assays to determine the eutomer/distomer relationship, a critical step for programs advancing toward single-enantiomer development candidates. The single-enantiomer comparator (CAS 1381947-47-2) is listed as the (3S,4R)-form, but procurement of both the racemate and the single enantiomer from independent sources enables cross-validation of stereochemical assignments [2].

Amide Library Synthesis for C-Terminal NK-3 Pharmacophore Optimization

The free carboxylic acid functionality of the target compound enables direct amide coupling with diverse amine building blocks (e.g., substituted piperazines, piperidines) without the saponification step required for the ethyl ester analog (CAS 874990-36-0). This reduces the synthetic sequence by one step and mitigates the risk of epimerization at the chiral C3 and C4 centers during ester hydrolysis. The Roche patent experimental sections validate this coupling strategy for generating final NK-3 antagonist candidates from pyrrolidine-3-carboxylic acid intermediates [3].

Pharmacophore Validation Against N-Unsubstituted Control Compounds

The N-benzyl substituent of the target compound distinguishes it from the commercially available N-unsubstituted analog 4-(3-methylphenyl)pyrrolidine-3-carboxylic acid (CAS 1047654-49-8). Researchers can employ the N-unsubstituted analog as a negative control in NK-3 binding assays, providing direct experimental evidence for the pharmacophore requirement of the N-benzyl group. This head-to-head comparison, while requiring de novo assay execution, can generate the quantitative differentiation data that is currently absent from the published literature [1].

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